Increased Lipophilicity vs. Direct PEG‑Attached N‑Boc‑PEG2‑Bromide (CAS 165963‑71‑3)
The target compound contains a propyl spacer (three methylene units) between the carbamate nitrogen and the first ether oxygen, whereas N‑Boc‑PEG2‑bromide (CAS 165963‑71‑3) has the carbamate attached directly to the PEG chain. At matched PEG‑length, the additional three carbons increase the computed XLogP3 from 0.8 (N‑Boc‑PEG2‑bromide) to 2.0 (target compound), representing a shift of +1.2 log units that places the molecule in a lipophilicity range more compatible with passive membrane permeation while retaining the aqueous solubility benefits of the PEG2 segment [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 (SMILES: CC(C)(C)OC(=O)NCCCOCCOCCBr) |
| Comparator Or Baseline | N‑Boc‑PEG2‑bromide (CAS 165963‑71‑3): XLogP3 ≈ 0.8 (SMILES: CC(C)(C)OC(=O)NCCOCCOCCBr) |
| Quantified Difference | ΔXLogP3 = +1.2 (target more lipophilic) |
| Conditions | Calculated by PubChem XLogP3 algorithm; validated on structurally related propyl‑PEG2‑bromide (SMolecule product page) |
Why This Matters
Higher lipophilicity at matched PEG length can improve passive membrane permeability, a key parameter for orally bioavailable PROTACs and cell‑permeable probes.
- [1] PubChem XLogP3 Algorithm v3.0. NIH National Library of Medicine. View Source
